Tert-butyl 4-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate
Overview
Description
- IUPAC Name : tert-butyl 4-(aminomethyl)benzoate .
- Empirical Formula : C₁₂H₁₇NO₂ .
- Molecular Weight : 207.27 g/mol .
- Synonyms : Semi-flexible linker for PROTAC® development .
Molecular Structure Analysis
The molecular structure of Tert-butyl 4-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate consists of a tetrahydropyridine ring with a tert-butyl ester group and an aminomethyl substituent. The semi-flexible linker nature makes it suitable for PROTAC development .
Physical And Chemical Properties Analysis
Scientific Research Applications
Structural Analysis and Molecular Packing
X-ray studies have highlighted the structural nuances and molecular packing of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate derivatives. The research by Didierjean et al. (2004) shows how these compounds exhibit strong O-H...O=C hydrogen bonds, leading to infinite chains in the crystal structure. This insight into molecular interactions is crucial for understanding the solid-state properties of these compounds and their potential applications in materials science (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Synthesis and Characterization
The synthesis and characterization of these compounds have been extensively studied, with a focus on understanding their chemical behavior and potential applications in drug development and materials science. Çolak et al. (2021) synthesized derivatives of tert-butyl 4-oxopiperidine-1-carboxylate, exploring their structural properties through X-ray crystallographic analysis and DFT analyses. This work demonstrates the compounds' potential as scaffolds for further chemical modifications and applications in medicinal chemistry (Çolak, Karayel, Buldurun, & Turan, 2021).
Advanced Synthetic Routes
Research has also delved into advanced synthetic routes for creating complex molecules from tert-butyl 4-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate derivatives. Ishmiyarov et al. (2015) reported a one-pot synthesis method for mono- and bicyclic 1,2,3,4-tetrahydropyridine derivatives, showcasing the versatility and efficiency of these compounds in synthetic organic chemistry (Ishmiyarov, Rakhimova, Latypova, Spirikhin, Abdullin, & Dokichev, 2015).
Pharmaceutical Intermediates
Zhang et al. (2018) developed a synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs. Their research offers a high-yield synthetic approach, highlighting the role of these compounds in the development of novel therapeutic agents (Zhang, Ye, Xu, & Xu, 2018).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h4H,5-8,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNBPSANVJHLJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate | |
CAS RN |
1331777-58-2 | |
Record name | tert-butyl 4-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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